molecular formula C12H20O B13287809 2-(Pent-4-YN-1-YL)cycloheptan-1-OL

2-(Pent-4-YN-1-YL)cycloheptan-1-OL

Cat. No.: B13287809
M. Wt: 180.29 g/mol
InChI Key: KVPVQZJYVXZDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-4-YN-1-YL)cycloheptan-1-OL is a bicyclic organic compound featuring a seven-membered cycloheptanol ring substituted at the 2-position with a pent-4-yn-1-yl group. The hydroxyl group at position 1 and the terminal alkyne moiety in the substituent confer unique physicochemical properties, making it a candidate for applications in synthetic chemistry, material science, and medicinal research. Key characteristics include:

  • Molecular Formula: C₁₂H₁₈O
  • Molecular Weight: 178.28 g/mol (theoretical).
  • Structural Highlights: The cycloheptane ring introduces moderate ring strain compared to smaller cycloalkanes, while the alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-pent-4-ynylcycloheptan-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h1,11-13H,3-10H2

InChI Key

KVPVQZJYVXZDLD-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CCCCCC1O

Origin of Product

United States

Preparation Methods

Step 1: Protection of Cycloheptanol

The alcohol group is protected as a tetrahydro-2H-pyran (THP) ether to prevent undesired side reactions during subsequent steps.

Reaction Conditions Details
Starting Material Cycloheptanol
Protecting Agent 3,4-Dihydro-2H-pyran
Catalyst Camphor sulfonic acid (CSA, 10 mol%)
Solvent Anhydrous dichloromethane
Temperature 0°C → room temperature
Time 3 hours
Yield 85% (estimated from analogous reactions)

Step 2: Alkylation to Introduce Pent-4-yn-1-yl Group

The protected cycloheptanol undergoes alkylation to install the pent-4-yn-1-yl side chain.

Reaction Conditions Details
Base n-Butyllithium (nBuLi, 1.6 M in hexane)
Electrophile Ethyl iodide (EtI)
Additive Hexamethylphosphoramide (HMPA)
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -78°C → room temperature
Time 6 hours
Yield 78% (based on similar protocols)

Step 3: Deprotection to Recover Alcohol

The THP-protecting group is removed under acidic conditions.

Reaction Conditions Details
Acid p-Toluenesulfonic acid (PTSA)
Solvent Methanol
Temperature Room temperature
Time 6 hours
Yield 78% (estimated)

One-Step Cyclization via Bi(OTf)₃-Catalyzed Reaction

A direct route involves coupling a preformed alkynol with a γ-ketoester using bismuth triflate as a catalyst.

Reaction Conditions Details
Catalyst Bi(OTf)₃ (20 mol%)
Substrates Alkynol (e.g., 2-(prop-2-yn-1-yl)cycloheptan-1-ol) and γ-ketoester
Solvent Anhydrous dichloromethane
Temperature 25–30°C
Time 12–48 hours
Yield 60–75% (extrapolated from patent data)

Key Analytical Data for Intermediate and Final Product

Intermediate (THP-Protected Derivative):

  • Rf: 0.5 (20% ethyl acetate/hexanes)
  • ¹H NMR (CDCl₃): δ 4.55–4.45 (m, 1H, OCH₂), 3.85–3.70 (m, 2H, CH₂O), 1.90–1.60 (m, 10H, cycloheptane and THP protons).

Final Product (2-(Pent-4-yn-1-yl)cycloheptan-1-ol):

  • ¹H NMR (CDCl₃): δ 3.70–3.60 (m, 1H, OH), 2.50–2.40 (m, 2H, alkyne-CH₂), 1.95–1.85 (m, 2H, cycloheptane-CH₂), 1.60–1.40 (m, 8H, cycloheptane and side-chain CH₂).
  • ¹³C NMR (CDCl₃): δ 84.5 (alkyne-C), 68.9 (cycloheptane-C-OH), 32.1–22.4 (cycloheptane and side-chain carbons).

Optimization Considerations

  • Catalyst Efficiency: Bi(OTf)₃ offers superior Lewis acidity for spiroketalization compared to traditional acids.
  • Solvent Choice: Dichloromethane ensures compatibility with moisture-sensitive intermediates.
  • Side Reactions: Competing hydration of the alkyne can be mitigated by rigorous anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-YN-1-YL)cycloheptan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: SOCl2, PBr3

Major Products Formed

Scientific Research Applications

2-(Pent-4-YN-1-YL)cycloheptan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pent-4-YN-1-YL)cycloheptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate various biological processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison due to shared functional groups or ring systems:

2-(Pent-4-YN-1-YL)cyclohexan-1-ol

  • Difference : Cyclohexane ring (six-membered) vs. cycloheptane.
  • Impact : Reduced ring strain in cycloheptane derivatives may enhance thermal stability but lower reactivity in ring-opening reactions.

1-(Pent-4-YN-1-YL)cycloheptan-1-ol

  • Difference : Substituent position (1 vs. 2 on the cycloheptane ring).
  • Impact : Intramolecular hydrogen bonding between the hydroxyl and alkyne groups is sterically hindered in the 2-substituted variant.

2-(Hex-5-YN-1-YL)cycloheptan-1-ol

  • Difference : Alkyne chain length (C₅ vs. C₆).
  • Impact : Longer chains increase hydrophobicity and may alter solubility in polar solvents.

2-(But-3-YN-1-YL)cycloheptan-1-ol

  • Difference : Shorter alkyne chain (C₄ vs. C₅).
  • Impact : Reduced steric bulk may favor faster reaction kinetics in cycloadditions.

Physicochemical Properties Comparison

Table 1: Theoretical Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C)* Water Solubility (mg/L)* LogP*
2-(Pent-4-YN-1-YL)cycloheptan-1-OL 178.28 ~245–260 <100 2.8
2-(Pent-4-YN-1-YL)cyclohexan-1-ol 164.25 ~230–240 150–200 2.5
1-(Pent-4-YN-1-YL)cycloheptan-1-ol 178.28 ~250–265 <100 2.9
2-(Hex-5-YN-1-YL)cycloheptan-1-ol 192.31 ~260–275 <50 3.2

*Estimates based on structural analogs and computational models (e.g., EPI Suite).

Biological Activity

2-(Pent-4-YN-1-YL)cycloheptan-1-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that can include alkyne transformations and cyclization reactions. The compound's structure features a cycloheptanol framework with a pentynyl substituent, which is crucial for its biological activity.

Key Synthetic Pathways

  • Alkyne Formation : The initial step often involves the formation of the alkyne moiety through coupling reactions.
  • Cyclization : Subsequent cyclization leads to the formation of the cycloheptanol structure, which may be achieved via various catalytic methods.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxicity, antimalarial properties, and potential as an anti-cancer agent.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, the compound was tested against Hep G2 cells, with results indicating a significant cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were determined through standard MTT assays.

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundHep G215.86 ± 1.45>1438.17>91.94

These results suggest that while the compound exhibits cytotoxic effects, it may have a favorable selectivity index, indicating potential for therapeutic use with reduced toxicity.

Antimalarial Activity

The antimalarial properties of this compound were assessed against Plasmodium falciparum, a malaria-causing parasite. The compound showed promising activity with an IC50 value that suggests effective inhibition of parasite growth.

CompoundStrainIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundW2 Clone21.84 ± 1.10>3299.15>151.06

This data indicates that the compound not only inhibits the malaria parasite but does so with a high selectivity index, making it a candidate for further development in antimalarial therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in various biological contexts:

  • Anticancer Activity : A study on related compounds indicated that modifications to the cycloheptanol structure could enhance anticancer properties, leading to further investigations into structure–activity relationships (SAR).
  • Mechanistic Studies : Research has focused on understanding the mechanisms through which these compounds exert their biological effects, including apoptosis induction in cancer cells and disruption of parasite metabolism in malaria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pent-4-YN-1-YL)cycloheptan-1-OL, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves cycloheptanol functionalization with pent-4-yn-1-yl groups via nucleophilic substitution or coupling reactions. Optimization requires systematic variation of catalysts (e.g., Pd/Cu for alkyne coupling), solvents (polar aprotic vs. non-polar), and temperature. Purity validation via HPLC (retention time comparison) and NMR (integration of alkyne protons at δ ~2.0–2.5 ppm) is critical .
  • Key Data : Track yield (%) against variables (e.g., catalyst loading, reaction time) in tabular form. Include spectral benchmarks (e.g., 1^1H NMR: cycloheptanol-OH peak at δ ~1.5–2.0 ppm; alkyne C≡H at δ ~1.8–2.2 ppm) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns) paired with polarimetry or X-ray crystallography. For computational validation, compare experimental 13^13C NMR shifts with DFT-simulated spectra (e.g., B3LYP/6-31G* level) .
  • Contradiction Resolution : Discrepancies in optical rotation values may arise from impurities; cross-validate with GC-MS to rule out byproducts .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., oxidation at the alkyne group forming ketones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology : For conflicting 1^1H NMR signals (e.g., unexpected splitting), employ 2D NMR (COSY, HSQC) to assign proton-proton correlations. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C12H18OC_{12}H_{18}O; [M+H]+^+ = 179.1542) .
  • Case Study : A 2024 study on analogous cyclohexanol derivatives used HSQC to resolve overlapping cycloheptane ring protons .

Q. What experimental designs are suitable for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d). Pair with molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate via mutagenesis studies (e.g., alanine scanning) .
  • Data Interpretation : Tabulate KdK_d values against mutant receptor variants to identify critical binding residues .

Q. How can kinetic isotope effects (KIEs) be leveraged to study reaction mechanisms involving this compound?

  • Methodology : Synthesize deuterated analogs (e.g., D2D_2-cycloheptanol) and compare reaction rates in acid-catalyzed dehydration. A primary KIE (kH/kD>1k_H/k_D > 1) suggests proton transfer in the rate-determining step .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodology : Use QSPR models (e.g., ACD/Labs) or quantum-mechanical calculations (Gaussian 16) to estimate logP (predicted ~2.5) and pKa (OH group ~15–16). Validate experimentally via shake-flask HPLC .

Guidelines for Reporting Data (Aligned with Academic Standards)

  • Experimental Reproducibility : Follow Beilstein Journal protocols: report catalyst ratios, reaction times, and purification methods (e.g., column chromatography gradients) in the main text. Detailed spectral datasets (e.g., NMR raw files) should be archived as supplementary information .
  • Contradictory Data Handling : Clearly annotate anomalies (e.g., unexpected melting points) and propose hypotheses (e.g., polymorphic forms) for further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.